Dis-C4(5) iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
53213-95-9 |
|---|---|
Molecular Formula |
C27H31IN2S2 |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
(2Z)-3-butyl-2-[(2E,4E)-5-(3-butyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C27H31N2S2.HI/c1-3-5-20-28-22-14-10-12-16-24(22)30-26(28)18-8-7-9-19-27-29(21-6-4-2)23-15-11-13-17-25(23)31-27;/h7-19H,3-6,20-21H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FZQDCNSJSUBFFD-UHFFFAOYSA-M |
SMILES |
CCCCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCCC.[I-] |
Isomeric SMILES |
CCCCN\1C2=CC=CC=C2S/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4S3)CCCC.[I-] |
Canonical SMILES |
CCCCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCCC.[I-] |
Synonyms |
3,3'-dibutyl-2,2'-dithiacarbocyanine DiS C4-(5) diS-C4(5) diS-C4(5) iodide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Core Synthetic Routes for Dithiacarbocyanine Chromophores
The synthesis of the basic dithiacarbocyanine framework is a foundational step. This typically involves the condensation of two heterocyclic moieties with a linking agent to form the characteristic polymethine chain.
Polymethine dyes are characterized by a chain of conjugated double bonds. The formation of the trimethine bridge in dithiacarbocyanines is often achieved through condensation reactions. A common method involves the reaction of two equivalents of a 2-methylbenzothiazolium salt with an orthoester, such as triethyl orthoformate, in the presence of a base like pyridine. clockss.org This reaction connects the two heterocyclic rings via a three-carbon bridge. The length of this polymethine chain is a key determinant of the dye's absorption wavelength, with an extension of the chain by one vinylene group (-CH=CH-) typically resulting in a bathochromic shift of 100-130 nm. researchgate.net
The general structure of cyanine (B1664457) dyes consists of two heterocyclic systems linked by a polymethine chain. mdpi.com The positive charge in these cationic dyes is delocalized across this conjugated system. mdpi.com
The essential precursors for the synthesis of dithiacarbocyanine dyes are substituted benzothiazolium salts. The synthesis of these precursors often starts with 2-methylbenzothiazole (B86508) or its substituted derivatives. jetir.org One established method for creating these salts is through the quaternization of the nitrogen atom in the benzothiazole (B30560) ring. mdpi.com This is typically accomplished by reacting the 2-methylbenzothiazole with an alkylating agent. clockss.orgmdpi.com For instance, reacting 2-mercaptobenzothiazole (B37678) with 1,3-dibromopropane (B121459) can be a step in the synthesis of certain cyanine dyes. researchgate.net Another approach involves the oxidative cyclization of thioacetanilides using alkaline potassium ferricyanide (B76249) to yield the crude benzothiazole derivatives, which are then purified. jetir.org
Alkylation and Functionalization Strategies at Nitrogen Centers
Modification of the nitrogen atoms within the benzothiazole rings is a critical step for tuning the dye's properties, such as solubility and aggregation behavior.
To synthesize Dis-C4(5) iodide, N-butyl groups are introduced onto the nitrogen atoms of the benzothiazole rings. This is achieved through an alkylation reaction, where 2-methylbenzothiazole is treated with a butylating agent, such as 1-iodobutane (B1219991) or 1-bromobutane. This reaction leads to the formation of N-butyl-2-methylbenzothiazolium salts. The alkylation of the nitrogen atom in 2-methylbenzothiazole with agents like iodohexane has been reported as a key step in the synthesis of related cyanine dyes. mdpi.cominesctec.pt Similarly, ethyl 4-bromobutyrate has been used for N-alkylation of 2-methyl benzothioimidazole. rsc.org
| Reactant 1 | Reactant 2 | Product |
| 2-Methylbenzothiazole | 1-Iodobutane | N-Butyl-2-methylbenzothiazolium iodide |
| 2-Methylbenzothiazole | 1-Bromobutane | N-Butyl-2-methylbenzothiazolium bromide |
This table illustrates common alkylation reactions for the introduction of butyl chains.
The final step in the synthesis of this compound involves ensuring the counter-ion is iodide. If the preceding steps utilized alkylating agents with other halides (e.g., bromide), a counter-ion exchange is necessary. This can be achieved by treating the dye with an excess of an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent. mdpi.com This process, often referred to as a Finkelstein-type reaction, drives the equilibrium towards the formation of the less soluble iodide salt, which can then be isolated. nih.gov For example, the synthesis of certain symmetrical heptamethine cyanine iodides can be followed by treatment with sodium tetraphenylborate (B1193919) to exchange the anion. nih.gov
Regioselective Functionalization of the Polymethine Bridge
While this compound itself has an unsubstituted polymethine bridge, the functionalization of this central chain is a common strategy for modifying the properties of carbocyanine dyes. Introducing substituents at the meso-position (the central carbon of the trimethine chain) can significantly impact the dye's stereochemistry and photophysical properties. For instance, bulky substituents at the meso-position can create steric hindrance, favoring the formation of the cis isomer over the trans isomer. mdpi.com
Methods for meso-substitution include reacting the heterocyclic precursors with different condensing agents. For example, using ethyl orthopropanoate instead of ethyl orthoformate can introduce an ethyl group at the meso-position. clockss.org Other advanced techniques like modified Suzuki-Miyaura couplings have been developed to introduce aryl, arylether, and arylamino groups at the meso-position of tricarbocyanine dyes. nih.gov
| Reagent | Introduced Meso-Substituent |
| Triethyl Orthoformate | Hydrogen |
| Triethyl Orthopropanoate | Ethyl |
| Triethyl Orthobenzoate | Phenyl |
This table shows examples of how different condensing agents can lead to various meso-substituents on the polymethine chain.
Strategies for Introducing Substituents at C4(5) Positions
The introduction of substituents at the C4 and C5 positions of the heterocyclic rings, which form the core of cyanine dyes, is crucial for modulating their electronic and steric properties. Modern synthetic organic chemistry offers powerful tools for such regioselective functionalization, often relying on metal-catalyzed cross-coupling and C-H activation reactions.
Palladium-catalyzed reactions are particularly prominent in this regard. For instance, a cascade process involving ortho-amination and ipso-Heck cyclization has been successfully employed for the synthesis of C3,C4-disubstituted indoles using ortho-substituted aryl iodides as starting materials. acs.org This type of strategy could be adapted to construct the functionalized benzothiazole or benzoxazole (B165842) precursors required for this compound.
Another powerful technique is the direct C–H arylation at unactivated positions. Research on N-directing groups has enabled the palladium-catalyzed arylation of saturated heterocycles like pyrrolidines at the C4 position with high selectivity. acs.org In these reactions, palladacycle formation is a key step, and while activation can occur at multiple sites, the selectivity is driven by the relative stability of the intermediates, with reductive elimination often being the turnover-limiting step. acs.org Furthermore, extensive research into the modification of pyrimidine (B1678525) nucleosides at the C(5) position has generated a wealth of synthetic protocols, including cross-coupling and halogenation reactions, that could be conceptually applied to the heterocyclic systems of cyanine dyes. researchgate.net
Derivatization to Enhance Specific Research Applications
The derivatization of a core dye structure is a common strategy to enhance its utility for specific research applications, such as improving fluorescence, solubility, or introducing targeting moieties. For a fluorescent molecule like this compound, these modifications are paramount for its application in bio-imaging or as a sensor.
One approach involves designing derivatives that can act as inhibitors for specific enzymes by coupling the dye scaffold to a pharmacophore. This has been demonstrated in the synthesis of purine (B94841) nucleoside phosphorylase (PNP) inhibitors, where Ullmann coupling of aryl iodides with thiols is a key step to link different molecular fragments. nih.govacs.org Such convergent synthetic approaches allow for the creation of diverse compound libraries for screening. acs.org
Derivatization is also used to create compounds with specific biological activities. For example, novel quaternary ammonium (B1175870) salts have been synthesized and shown to possess antileishmanial activity. mdpi.com These syntheses often involve a multi-step sequence, including Grignard reactions, dehydrations, and nucleophilic substitutions to build up the final derivatized molecule. mdpi.com In the context of this compound, derivatization could be used to append reactive groups for covalent labeling of biomolecules or to modify the alkyl chains to tune membrane permeability, similar to how Propidium (B1200493) Iodide is used to specifically stain the nucleus of non-viable cells. medchemexpress.com
Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds
The synthesis of complex organic molecules like this compound yields mixtures containing the desired product, unreacted starting materials, and various by-products. Therefore, robust purification and isolation techniques are essential to obtain the final compound and its synthetic intermediates in high purity.
Chromatographic Separations (e.g., column chromatography, HPLC)
Chromatography is a cornerstone of purification in organic synthesis. Flash column chromatography using silica (B1680970) gel is widely employed for the purification of crude reaction mixtures. scripps.edu The choice of eluent is critical for achieving good separation, with solvent systems tailored to the polarity of the target compound. scripps.edumdpi.com High-Performance Liquid Chromatography (HPLC) is another powerful tool, used for both analytical purity assessment and preparative purification, particularly for final products requiring very high purity. sigmaaldrich.com Ion chromatography, for instance, has been specifically adapted for the determination of iodide and iodate (B108269) in various samples. researchgate.net
| Compound Type | Chromatography Type | Stationary Phase | Mobile Phase/Eluent | Reference |
|---|---|---|---|---|
| Isatin Derivatives | Silica-gel column chromatography | Silica-gel | Hexane/Ethyl Acetate (4/1 to 2/1) | mdpi.com |
| Heterocyclic Intermediates | Flash column chromatography | Silica gel | Ethyl Acetate in Hexanes (50-60%) | scripps.edu |
| Macrocyclic Compounds | Flash column chromatography | Silica gel | Acetone in CH₂Cl₂ (1:2) → MeOH in CH₂Cl₂ (1:19) | scripps.edu |
| Iodide | Ion Chromatography | Not specified | 120 mM Sodium Phosphate (pH 3.0) / Methanol (B129727) (1:1) | researchgate.net |
Recrystallization and Crystallization Protocols
Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the crude material in a suitable solvent at an elevated temperature and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. A common variation is layering, where a solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble, inducing crystallization at the interface. cdnsciencepub.com This method has been successfully used to obtain high-purity crystalline powders and single crystals suitable for X-ray diffraction. cdnsciencepub.com Vapor diffusion is another effective method for growing high-quality crystals, where an anti-solvent vapor slowly diffuses into a solution of the compound. iucr.org
| Compound/Complex Type | Method | Solvent System | Reference |
|---|---|---|---|
| 1,3-diisopropylbenzimidazolium iodide | Layering | Dichloromethane / Pentane | cdnsciencepub.com |
| Copper(I) iodide complex | Vapor Diffusion | Dichloromethane / Diethyl Ether | iucr.org |
| Organic Intermediate | Crystallization from solvent mixture | Ethyl Acetate / Hexanes | scripps.edu |
| Alkynylcyclopropane derivative | Recrystallization | Not specified, yielded white solid | researchgate.net |
Based on a comprehensive review of scientific literature and chemical databases, a specific compound designated as “this compound” is not described under this nomenclature. The name may represent a non-standard abbreviation, a typographical error, or a proprietary compound not detailed in publicly accessible sources.
Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that focuses solely on this specific compound as requested by the user's strict outline. Providing an analysis based on speculative interpretations of the name would contravene the core requirement for factual and scientifically validated content.
Advanced Spectroscopic and Analytical Characterization Methodologies
Solution-Phase Spectroscopic Characterization Methods
Emission Spectroscopy for Photoluminescence Characterization
DiS-C4(5) iodide exhibits fluorescence in the far-red to near-infrared region of the electromagnetic spectrum. Its emission properties are sensitive to the surrounding environment, a characteristic that is harnessed in many of its applications. The typical emission maximum is observed around 670 nm when excited at approximately 622 nm. nih.govmedchemexpress.com However, these values can shift depending on the solvent and the presence of other molecules. nsf.govunito.it
The photoluminescence quantum yield, a measure of the efficiency of the fluorescence process, is also highly dependent on the environment. For instance, the quantum yield can increase significantly when the dye is encapsulated within a polymer matrix, indicating a transition to a more hydrophobic environment and a reduction in non-radiative decay pathways. nsf.gov
Table 1: Photoluminescence Properties of this compound and Related Cyanine (B1664457) Dyes
| Compound/Environment | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |
|---|---|---|---|---|
| This compound in membrane vesicles | 622 | 670 | Not specified | nih.gov |
| This compound | 622 | 670 | Not specified | medchemexpress.com |
| Heptamethine cyanine (HITC) in water | 736 | 760 | 5.1 | nsf.gov |
| Heptamethine cyanine (HITC) in ethanol (B145695) | 743 | 772 | 15.8 | nsf.gov |
| Heptamethine cyanine (HITC) in DMSO | 750 | 777 | 20.8 | nsf.gov |
| I-CY-C4 in DMSO | Not specified | 670-691 | Not specified | unito.it |
Time-Resolved Fluorescence Techniques
Time-resolved fluorescence techniques, including lifetime measurements and fluorescence anisotropy, provide deeper insights into the dynamic behavior of this compound in its excited state.
Fluorescence Lifetime: The fluorescence lifetime (τ) of a fluorophore is the average time it spends in the excited state before returning to the ground state. For cyanine dyes like this compound, the lifetime is sensitive to the polarity and viscosity of the microenvironment. nsf.govresearchgate.net For example, the lifetime of a similar heptamethine cyanine dye, HITC, increases from 0.4 ns in water to 1.3 ns in the less polar solvent DMSO. nsf.gov This is attributed to the conformational stability of the excited molecule. nsf.gov Time-resolved studies on this compound have revealed multi-exponential decay kinetics, indicating the presence of the dye in different environments or states. nih.gov For instance, when interacting with membrane vesicles, a biexponential decrease in fluorescence is observed, with time constants in the millisecond and second ranges, corresponding to reorientation and translocation processes. nih.gov
Fluorescence Anisotropy: Fluorescence anisotropy (r) measurements provide information about the rotational mobility of the fluorophore. Changes in anisotropy can indicate binding to larger molecules or changes in the viscosity of the surrounding medium. nsf.govresearchgate.netcam.ac.uk For this compound, fluorescence anisotropy measurements have shown no significant change in its rotational characteristics with changes in membrane potential, suggesting that the fluorescence response is not due to a change in the dye's rotational freedom. nih.gov However, for a similar cyanine dye, an increase in fluorescence anisotropy from 0.14 for the free dye to 0.32 in the presence of a polymer confirmed a tight association between the dye and the polymer. nsf.gov
Table 2: Time-Resolved Fluorescence Data for Cyanine Dyes
| Compound/Environment | Fluorescence Lifetime (τ, ns) | Fluorescence Anisotropy (r) | Reference |
|---|---|---|---|
| Heptamethine cyanine (HITC) in water | 0.40 | 0.14 | nsf.gov |
| Heptamethine cyanine (HITC) in ethanol | 1.01 | 0.08 | nsf.gov |
| Heptamethine cyanine (HITC) in DMSO | 1.31 | 0.12 | nsf.gov |
| Heptamethine cyanine (HITC) with ISP2 polymer | 1.12 | 0.32 | nsf.gov |
| This compound in membrane vesicles | Biexponential (ms to s range) | No significant change with membrane potential | nih.gov |
Environmental Responsiveness Characterization
A key feature of this compound is its responsiveness to its chemical surroundings, which can be observed through changes in its spectroscopic properties.
Solvatochromism and Vapochromism Studies
Solvatochromism: this compound and related cyanine dyes exhibit solvatochromism, meaning their absorption and emission spectra shift depending on the polarity of the solvent. nih.govresearchgate.net Generally, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in both the absorption and fluorescence spectra. nih.gov This phenomenon is attributed to intramolecular charge transfer within the dye molecule. nih.gov For instance, the solvatochromic behavior of certain dyes is driven by an electron-donating group that delocalizes its lone pair of electrons toward an electron-withdrawing part of the molecule. nih.gov
Vapochromism: Vapochromism is the change in color or luminescence of a material upon exposure to a specific vapor. researchgate.netresearchgate.net Certain organic compounds, including those with pyridinium (B92312) moieties, have demonstrated vapochromic properties, particularly in the presence of halogenated solvents. rsc.org This color change can be reversible and is often associated with alterations in the crystal packing structure of the material upon interaction with solvent molecules. rsc.org While specific vapochromism studies on this compound are not extensively documented in the provided results, the general principles observed in similar compounds suggest its potential for such behavior.
Table 3: Solvatochromic Shifts of Related Dyes
| Dye/Solvent System | Spectral Shift | Reference |
|---|---|---|
| 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones | Red-shift in absorption and fluorescence with increasing solvent polarity | nih.gov |
| Pyridinium 5-aminothiazoles in halogenated solvents | Bathochromic shift in absorption | rsc.org |
| Heptamethine cyanine (HITC) | Bathochromic shift from water to ethanol to DMSO | nsf.gov |
pH and Ion-Sensing Spectroscopic Responses
The spectroscopic properties of fluorescent dyes can be sensitive to pH and the presence of specific ions, making them useful as sensors.
pH Sensing: Some fluorescent probes exhibit changes in their fluorescence intensity or spectral position in response to variations in pH. city.ac.uk This is often due to the protonation or deprotonation of functional groups on the dye molecule, which alters its electronic structure. For example, a novel coumarin-based sensor showed a decrease in fluorescence intensity with increasing pH in the range of 10 to 13.2. city.ac.uk While direct pH sensing studies on this compound are not detailed in the provided search results, the general principle is applicable to many fluorescent dyes.
Ion Sensing: this compound is well-known as a potential-sensitive dye, where its fluorescence intensity changes in response to transmembrane potentials, which are related to ion gradients. nih.gov Its response mechanism involves the redistribution of the dye across the membrane, driven by the electric field. nih.gov Furthermore, the interaction of iodide ions with certain cationic polymers can induce conformational changes, leading to shifts in absorption and fluorescence spectra. acs.org The iodide counter-ion itself can be detected by various chemosensors, which often exhibit a colorimetric or fluorescent response upon binding. researchgate.net The sensitivity of chemical ionization mass spectrometry can also be influenced by the formation of iodide ion adducts. researchgate.net
Advanced Spectroscopic Techniques for Aggregation State Analysis
The aggregation of dye molecules can significantly alter their spectroscopic properties. Understanding and controlling this aggregation is crucial for many applications.
Concentration-Dependent Absorption and Emission Studies
At high concentrations, dye molecules like this compound can form aggregates, such as dimers and higher-order J- or H-aggregates. researchgate.netacs.org These aggregates have distinct absorption and emission spectra compared to the monomeric form. Concentration-dependent studies are a straightforward way to investigate this phenomenon. As the concentration of the dye increases, new absorption bands corresponding to the aggregates may appear, often shifted to either shorter (H-aggregates) or longer (J-aggregates) wavelengths relative to the monomer band. researchgate.net For instance, dimerization is a key step in the interaction of this compound with biological membranes. nih.gov The formation of aggregates can also lead to fluorescence quenching or changes in the emission spectrum. acs.org
Circular Dichroism (CD) Spectroscopy for Aggregate Chirality
Circular Dichroism (CD) spectroscopy is a powerful analytical technique for investigating the chiral properties of molecules. It measures the differential absorption of left- and right-circularly polarized light. mdpi.com While individual molecules of cyanine dyes like this compound may be achiral, they can self-assemble into supramolecular structures, such as H- or J-aggregates, that exhibit chirality. mdpi.comresearchgate.netnih.gov This phenomenon, known as supramolecular chirality, arises from the specific, ordered spatial arrangement of the dye molecules within the aggregate, which creates a chiral structure that can be detected by CD spectroscopy. nih.gov
The formation of these optically active aggregates can be influenced by various experimental conditions, including solvent, concentration, temperature, and the presence of additives or templates. mdpi.comresearchgate.net For instance, achiral cyanine dyes have been shown to form chiral aggregates when bound to biological macromolecules like proteins or DNA, which act as chiral templates. nih.govnih.govnih.gov Mechanical forces, such as vortexing a solution, can also induce chirality by promoting the formation of one helical aggregate enantiomer over the other. mdpi.com
The CD spectrum of a chiral aggregate is often characterized by distinct signals, typically a bisignate (two-signed) Cotton effect, in the absorption region of the dye chromophore. nih.govrsc.org This bisignate signal is a hallmark of exciton (B1674681) coupling between the transition dipole moments of the constituent dye molecules arranged in a helical or twisted fashion. rsc.org The sign and shape of the CD spectrum provide valuable information about the handedness (left or right) and the geometry of the supramolecular assembly. mdpi.comresearchgate.net
Research on various cyanine dyes illustrates the utility of CD spectroscopy in characterizing aggregate chirality. For example, studies on the cyanine dye S0271 in aqueous solution demonstrated that vortex-induced stirring leads to the formation of chiral J-aggregates. The direction of the vortex (clockwise vs. counter-clockwise) determined the handedness of the resulting aggregates, which produced mirror-image CD spectra. mdpi.com In other cases, the transition between different aggregate types can be observed. The cyanine dye MTC was found to spontaneously transform from achiral J-aggregates into chiral H-aggregates, a process that can be monitored by the appearance and evolution of a distinct CD signal. nih.govrsc.org
The analysis of CD spectra, often in conjunction with absorption spectroscopy, allows for detailed characterization of the structure and formation dynamics of these complex assemblies. The table below summarizes research findings on the chiroptical properties of various cyanine dye aggregates, demonstrating the types of data obtained through CD spectroscopy.
Table 1: Chiroptical Properties of Selected Cyanine Dye Aggregates
| Dye | Aggregate Type | Induction Method | Key CD Spectral Features | Wavelength Range (nm) | Reference |
|---|---|---|---|---|---|
| S0271 | J-Aggregate | Vortex-induced stirring | Opposite-sign spectra for CW vs. CCW stirring, confirming true chirality. | Not specified | mdpi.com |
| C8O3 | Tubular J-Aggregate | Self-assembly | Monosignate CD spectrum. | Not specified | rsc.org |
| C8O3 | Bundle of Tubes | Self-assembly | Bisignate CD spectrum due to exciton coupling between tubes. | Not specified | rsc.org |
| MTC | H-Aggregate | Spontaneous from J-aggregate | Strong molar ellipticity; signal enhances during conversion. | ~514 | nih.govrsc.org |
| DTDC | H- & J-Aggregates | Binding to Hyaluronic Acid (HA) | H-aggregates show a pattern at 550 nm; J-aggregates at 700 & 800 nm. | 500-850 | rsc.org |
This body of research underscores that while this compound is itself an achiral molecule, its propensity to form aggregates makes CD spectroscopy an indispensable tool for probing the higher-order supramolecular structures it may form. The presence and characteristics of a CD signal would provide direct evidence of chiral aggregation and offer insights into the intermolecular interactions governing the assembly process.
Theoretical and Computational Chemistry Investigations
Electronic Structure Calculations
Electronic structure calculations, based on the principles of quantum mechanics, are employed to determine the distribution of electrons within a molecule and to calculate its energy and related properties. These methods are fundamental to understanding the molecular geometry, stability, and spectroscopic characteristics of Dis-C4(5) iodide.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. rutgers.eduyoutube.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. ictp.itneutron-sciences.org For a molecule like this compound, DFT calculations are crucial for determining its most stable three-dimensional structure (geometry optimization), the distribution and energies of its molecular orbitals, and other key electronic properties.
A primary challenge in calculations involving this compound is the presence of the heavy iodine atom. The relativistic effects of such heavy atoms can significantly influence the electronic structure and must be properly accounted for in the computational model to achieve accurate results for molecular geometries and energies. rsc.org DFT calculations typically provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). In related iodide-containing systems, the HOMO is often distributed on the iodide ion and parts of the aromatic system, while the LUMO is located on the electron-deficient portions of the molecule, which defines the nature of its primary electronic transitions. rsc.org
Table 1: Illustrative Ground-State Properties of a Cyanine (B1664457) Dye from DFT Calculations
| Property | Description | Typical Calculated Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized geometry in the ground state. | Value in Hartrees (a.u.) |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 2.0 - 3.0 eV |
| Key Dihedral Angle | Torsional angle defining the twist between heterocyclic rings through the polymethine chain. | 10° - 30° |
| Dipole Moment | A measure of the overall polarity of the molecule. | 5 - 15 Debye |
To understand the photophysical properties of this compound, such as its absorption of light, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for this purpose. arxiv.orgrsc.org TD-DFT calculates the excitation energies, which correspond to the wavelengths of light the molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption peaks. science.gov
These calculations are essential for interpreting UV-Vis absorption spectra. ub.edu By analyzing the molecular orbitals involved in each electronic transition, TD-DFT can characterize the nature of the excited states (e.g., as local π-π* transitions within the polymethine chain or as charge-transfer excitations). rsc.org Recent advancements in TD-DFT also allow for the calculation of excited-state densities, providing a more complete picture of electronic redistribution upon excitation. arxiv.org
Table 2: Representative TD-DFT Results for Electronic Transitions in a Cyanine Dye
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S1 | 2.15 | 577 | 1.25 | HOMO -> LUMO (95%) |
| S2 | 2.80 | 443 | 0.15 | HOMO-1 -> LUMO (80%) |
| S3 | 3.10 | 400 | 0.08 | HOMO -> LUMO+1 (75%) |
Molecular Dynamics (MD) Simulations
While electronic structure methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. npl.co.uk MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. researchgate.net
The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. MD simulations explicitly model these interactions, providing detailed information about the structure of the solvent shell around the dye. For ionic species, electrostatic interactions play a key role. Studies on related systems have shown that large, polarizable anions like iodide have a propensity for the liquid-vapor interface. acs.org MD simulations can also be used to track the dynamic response of the solvent cage to a change in the electronic state of the dye, a process known as solvation dynamics, which occurs on ultrafast timescales following photoexcitation. nih.gov
Photophysical Process Modeling
A complete understanding of the fate of this compound after it absorbs light requires modeling the various de-excitation pathways available to the excited state. Computational methods can be used to model these photophysical processes, including both radiative (fluorescence) and non-radiative decay channels.
For iodine-substituted dyes, a particularly important non-radiative pathway is intersystem crossing (ISC) from a singlet excited state (S1) to a triplet state (T1). The heavy iodine atom enhances the strength of spin-orbit coupling (SOC), which facilitates this otherwise spin-forbidden transition. nih.gov Quantum chemical calculations can compute the SOC matrix elements between relevant singlet and triplet states. aip.org These calculations, combined with the energy gap between the states, allow for the estimation of ISC rates. Modeling these processes is key to understanding properties like fluorescence quantum yield and the efficiency of generating reactive species like singlet oxygen. nih.govaip.org
Table 3: Calculated Parameters for Intersystem Crossing (ISC) Modeling
| Parameter | Description | Illustrative Value |
|---|---|---|
| ΔE(S1-T1) | The energy gap between the first excited singlet and triplet states. | 0.2 - 0.5 eV |
| SOCME ⟨T1|H_SO|S1⟩ | Spin-orbit coupling matrix element between S1 and T1. | 10 - 50 cm⁻¹ |
| k_ISC | Calculated rate constant for intersystem crossing. | 10⁸ - 10¹⁰ s⁻¹ |
Intersystem Crossing (ISC) and Reverse Intersystem Crossing (rISC) Pathways
Intersystem crossing (ISC) is a photophysical process involving a spin-forbidden transition between two electronic states of different spin multiplicity, typically from a singlet excited state (S₁) to a triplet excited state (T₁). In molecules like this compound, the presence of a heavy atom such as iodine is known to significantly facilitate this process due to enhanced spin-orbit coupling (SOC). unito.it
Theoretical investigations into related iodinated heptamethine cyanine dyes provide insight into the plausible ISC pathways. acs.org Following photoexcitation to the bright S₁ state, two primary channels for ISC are considered:
A direct, non-radiative transition from the S₁ state to the T₁ state, enabled by spin-orbit coupling between S₁ and higher vibrational levels of T₁. acs.org
A transition from the S₁ state to a higher-energy triplet state (T₂), followed by rapid internal conversion from T₂ to T₁. acs.org
Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), suggest that for some cyanine derivatives, the second pathway is more probable. acs.org This is because the T₂ state is often systematically lower in energy than the S₁ state at the S₁ minimum geometry. acs.org Therefore, the most critical states governing the ISC rate are the S₁ and T₂ states, with the efficiency of the process depending on the spin-orbit coupling matrix elements (SOCMEs) and the energy gap between these states. acs.org
Table 1: Calculated Excitation Energies and Energy Gaps for a Model Iodinated Cyanine Dye at the S₁ Minimum Geometry Data adapted from theoretical calculations on related heptamethine cyanines. acs.org
| Parameter | Energy (eV) |
|---|---|
| S₁ State Energy | 1.50 |
| T₂ State Energy | 1.45 |
| T₁ State Energy | 0.65 |
| S₁/T₁ Energy Gap | 0.85 |
| S₁-T₂ Energy Gap | 0.05 |
Reverse intersystem crossing (rISC) is the spin-forbidden transition from an excited triplet state (T₁) back to an excited singlet state (S₁). This process is central to the mechanism of thermally activated delayed fluorescence (TADF). unica.it For rISC to be efficient, the energy gap between the lowest singlet and triplet excited states (ΔEST) must be very small, typically less than 0.2 eV, to allow for thermal energy to promote the T₁ state population back to the S₁ state. unica.it In many cyanine dyes, the ΔEST is relatively large, which would generally make rISC an inefficient process compared to other decay pathways. acs.org
Non-Radiative Decay Mechanisms
Non-radiative decay mechanisms are processes by which an excited molecule returns to the ground state without emitting a photon, instead dissipating the energy as heat. These pathways, including internal conversion and intersystem crossing, compete with radiative processes like fluorescence. wm.eduresearchgate.net
The presence of an iodine atom in the molecular structure of this compound can significantly influence non-radiative decay rates. While the heavy-atom effect enhances ISC (a non-radiative transition between states of different spin), it can also accelerate the final non-radiative decay from the T₁ state back to the singlet ground state (S₀). aip.org
Theoretical and experimental studies on other iodo-organic compounds have revealed a key mechanism for this accelerated non-radiative decay. aip.org In some molecules, the substitution of a lighter halogen (like bromine) with iodine leads to an unexpected breaking of molecular symmetry in the T₁ excited state. This geometric distortion, which may not be present in the ground state or in similar non-iodinated compounds, can be driven by intramolecular bonding interactions between the iodine atom and another part of the molecule, such as a carbonyl oxygen. aip.org This loss of centrosymmetry in the T₁ state makes the direct T₁–S₀ spin-orbit coupling non-zero and thus symmetry-allowed, dramatically accelerating the rate of non-radiative T₁–S₀ decay and diminishing or quenching luminescence phenomena like phosphorescence. aip.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties or biological activities. slideshare.net By transforming chemical structures into numerical descriptors, QSAR models can predict the activity of new compounds and guide molecular design. slideshare.netresearchgate.net
Correlation of Structural Modifications with Spectroscopic Behavior
QSAR methodologies can be employed to correlate specific structural features of this compound and related cyanine dyes with their observed spectroscopic properties. Structural modifications, such as the type and position of substituents, directly impact the electronic and steric properties of the molecule, which in turn govern its interaction with light.
For instance, studies on a series of pentamethine cyanines have shown that substituting the indolenine ring with different groups (e.g., -H, -Br, -I, -COOH) has only a slight effect on the absorption and emission maxima (λmax), suggesting the fundamental π-π* electronic transitions have similar energies across the series. unito.it However, the presence of the iodine heavy atom is critical for facilitating intersystem crossing, a key factor in photosensitizing applications. unito.it
QSAR approaches like Comparative Molecular Field Analysis (CoMFA) can quantify these relationships. nih.gov CoMFA models correlate the biological activity or a specific property with the 3D steric and electrostatic fields of the molecules. nih.gov For this compound, a QSAR model could be developed to predict properties like fluorescence quantum yield or ISC efficiency by using calculated molecular descriptors that represent its size, shape, and electronic distribution. Such models can help refine the molecular structure to optimize a desired spectroscopic outcome.
Table 2: Experimental Photochemical Properties of Substituted Pentamethine Cyanines in Ethanol (B145695) Data extracted from studies on related cyanine dyes to illustrate substituent effects. unito.it
| Substituent on Indolenine Ring | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|
| -H (Unsubstituted) | 644 | 670 | 0.28 |
| -Br (Bromine) | 649 | 674 | 0.14 |
| -I (Iodine) | 651 | 691 | 0.12 |
| -COOH (Carboxylic Acid) | 646 | 672 | 0.25 |
Prediction of Molecular Interactions with Biological Substrates
QSAR modeling is a powerful tool for predicting how a molecule like this compound might interact with biological targets such as proteins or nucleic acids. plos.org These models can provide crucial insights into binding affinity and potential mechanisms of action, guiding the development of therapeutic or diagnostic agents.
For iodo-substituted molecules, a significant area of investigation is their interaction with DNA. Studies on related compounds, such as 5-iodo-4-thio-2'-deoxyuridine, have shown that they can act as potent radiosensitizers. nih.gov The mechanism involves the effective decomposition of the molecule upon interaction with low-energy electrons, which are abundant secondary particles generated during radiotherapy. This interaction leads to the cleavage of the carbon-iodine bond, producing an iodine anion and a highly reactive uracilyl radical at the C5 position. nih.gov If the molecule is incorporated into a DNA strand, this radical can induce significant damage, such as strand breaks. nih.gov
QSAR models can be developed to predict the efficiency of such processes. By combining docking experiments with QSAR methodologies like CoMSIA (Comparative Molecular Similarity Indices Analysis), researchers can build models that explain the inhibitory activities of compounds against specific enzymes or their binding modes within a receptor's active site. plos.orgnih.gov For this compound, a QSAR study could correlate its structural features with its predicted binding affinity for the minor groove of DNA or its potential to interact with specific residues in an enzyme active site, thereby predicting its potential as a biological agent. mdpi.comtamu.edu
Mechanistic Investigations of Chemical Reactivity
Photochemical Reaction Pathways
Photoisomerization Mechanisms
A primary photochemical reaction pathway for pentamethine carbocyanine dyes is photoisomerization, which involves the rotation around one of the carbon-carbon bonds within the polymethine chain. mdpi.com This process is a highly efficient non-radiative decay channel for the excited singlet state, significantly influencing the dye's fluorescence quantum yield and excited-state lifetime. mdpi.comaip.org
Upon absorption of light, the dye molecule is promoted from its stable all-trans ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo a twisting motion around a C-C bond in the polymethine chain, leading towards a perpendicular intermediate state. aip.org This twisted conformation facilitates internal conversion back to the ground state (S₀), which can then relax into either the original all-trans isomer or a less stable cis isomer. mdpi.comcapes.gov.br The general potential energy surface for this process involves movement along the S₁ surface to a point where it approaches the S₀ surface, allowing for efficient radiationless deactivation. mdpi.com
The efficiency of photoisomerization is heavily influenced by the microenvironment. Key factors include:
Solvent Viscosity: Higher solvent viscosity hinders the large-amplitude twisting motion required for isomerization, leading to a decrease in the photoisomerization quantum yield and an increase in fluorescence lifetime. mdpi.com
Ion Pairing: In nonpolar solvents, cyanine (B1664457) dyes can form ion pairs with their counter-ions (e.g., iodide). This association can affect the electronic distribution and steric hindrance, thereby influencing the isomerization process. mdpi.com
Molecular Structure: The nature of the heterocyclic nuclei and any substituents on the polymethine chain can create steric hindrances that favor or disfavor certain isomeric forms. For instance, bulky substituents in the meso-position of the chain can make the cis isomer more stable. preprints.org
The photoisomerization of dicarbocyanine dyes can be initiated from both the singlet and triplet excited states, though the triplet-sensitized pathway is also significant. capes.gov.br The resulting photoisomers typically have absorption maxima that are slightly blue-shifted compared to the all-trans form. capes.gov.br
Photodegradation Kinetics and Product Analysis
The photodegradation, or fading, of cyanine dyes is a critical factor in their application and is primarily an oxidative process, often involving molecular oxygen. instras.comresearchgate.net The kinetics of photodegradation for cyanine dyes in solution, when exposed to light, can typically be described by either quasi-first-order or zero-order rate laws, depending on the reaction conditions and the concentration of reactants like oxygen. instras.com Studies have shown that cationic cyanine dyes generally exhibit greater photostability compared to their neutral merocyanine (B1260669) counterparts, suggesting that the positive charge delocalized over the chromophore offers some protection against oxidative attack. instras.com
The primary mechanism of photodegradation involves the reaction of the dye with reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). nih.govnih.gov The dye itself can act as a photosensitizer, where its triplet state transfers energy to ground-state triplet oxygen (³O₂) to generate highly reactive ¹O₂. This singlet oxygen can then attack the electron-rich polymethine chain of another dye molecule. instras.comacs.org
Product Analysis: Analysis of the degradation products, often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), reveals that the main degradation pathway is the cleavage of the polymethine chain. instras.com This cleavage leads to the formation of smaller, non-colored compounds. For example, the oxidative cleavage of a pentamethine chain can yield aldehyde derivatives of the original heterocyclic nuclei. nih.govacs.org
A study on the photodegradation of platonin, a cyanine photosensitizing dye, identified several products resulting from the breakdown of the molecule, including aldehydes and ketones derived from the heterocyclic rings and fragments of the polymethine chain. nih.gov
Table 1: Representative Photodegradation Rate Constants for Cyanine Dyes in Acetonitrile (B52724)
| Dye Structure Type | Kinetic Order | Rate Constant (k) |
|---|---|---|
| Cationic Cyanine (e.g., Thiazole Orange derivative) | First-order | 8.9 x 10⁻³ min⁻¹ |
| Neutral Merocyanine | First-order | 4.45 x 10⁻² min⁻¹ |
| Cationic Indolenine Cyanine | Zero-order | 2.7 x 10⁻³ mol L⁻¹ min⁻¹ |
Redox Chemistry and Electron Transfer Processes
Electrochemical Characterization (e.g., cyclic voltammetry)
The redox properties of pentamethine carbocyanine dyes are readily investigated using electrochemical techniques such as cyclic voltammetry (CV). bsu.bypk.edu.pl CV measurements provide crucial information about the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which govern the dye's ability to participate in electron transfer reactions.
A typical cyclic voltammogram of a pentamethine cyanine dye in a non-aqueous solvent like acetonitrile shows at least one reversible or quasi-reversible one-electron oxidation wave and one or more reduction waves. bsu.bycore.ac.uk
Oxidation: The anodic peak corresponds to the removal of an electron from the dye's HOMO, generating a radical dication (Dye²⁺•). The potential at which this occurs (E_ox) is a measure of the HOMO energy level. bsu.byrsc.org For many indotricarbocyanine (a type of pentamethine dye) dyes, this oxidation occurs at potentials around +0.90 V versus a Saturated Calomel Electrode (SCE). bsu.by
Reduction: The cathodic peaks correspond to the addition of electrons to the dye's LUMO. The first reduction potential (E_red) is indicative of the LUMO energy.
The electrochemical behavior, particularly the reversibility of the redox processes, is influenced by the stability of the radical ions formed. The structure of the dye, including the heterocyclic nuclei and substituents, can affect this stability. researchgate.net For instance, introducing a rigidifying bridge in the polymethine chain can increase the stability of the resulting radical dication, making the oxidation more reversible. researchgate.net
Table 2: Illustrative Electrochemical Data for Cyanine Dyes in Acetonitrile
| Dye Type | Oxidation Potential (E_ox vs. Ag/AgCl) | Reduction Potential (E_red vs. Ag/AgCl) | HOMO Energy (eV) | LUMO Energy (eV) |
|---|---|---|---|---|
| Indoline Carbocyanine (trimethine) | 0.65 V | -1.10 V | -5.22 eV | -3.47 eV |
| Indoline Dicarbocyanine (pentamethine) | 0.54 V | -0.95 V | -5.11 eV | -3.62 eV |
| Indotricarbocyanine (heptamethine) | 0.90 V | -0.98 V | -5.44 eV | -3.56 eV |
Electron Transfer Mechanisms in Energy Conversion Systems
Pentamethine cyanine dyes are utilized as sensitizers in dye-sensitized solar cells (DSSCs), where their ability to absorb light and initiate electron transfer is paramount. frontiersin.orgscielo.br The fundamental energy conversion process in a DSSC involves the following steps:
Photoexcitation: The cyanine dye (D), adsorbed onto the surface of a wide-bandgap semiconductor (e.g., TiO₂), absorbs a photon, promoting an electron from its HOMO to its LUMO, creating an excited state (D*). scielo.br
Electron Injection: If the LUMO of the excited dye is energetically higher than the conduction band edge of the semiconductor, the excited electron is rapidly injected from D* into the semiconductor's conduction band (k_inj). scielo.brresearchgate.net This process creates an oxidized dye molecule (D⁺) and an electron in the conduction band (e⁻_CB).
Dye Regeneration: The oxidized dye (D⁺) is reduced back to its ground state (D) by accepting an electron from a redox mediator, commonly the iodide/triiodide (I⁻/I₃⁻) couple, present in the electrolyte (k_reg). scielo.br
Mediator Regeneration and Circuit Completion: The oxidized mediator (I₃⁻) diffuses to the counter-electrode where it is reduced back to I⁻, completing the circuit.
Interactions with Reactive Species (e.g., Radical Intermediates)
Cyanine dyes can both generate and interact with various reactive species, particularly radical intermediates. This reactivity is central to their mechanisms of photodegradation and their applications in areas like photodynamic therapy.
Interaction with Oxygen Radicals: As discussed in section 5.1.2, the primary pathway for photodegradation involves reaction with singlet oxygen (¹O₂), which is not a radical but a highly reactive electrophilic species. instras.comacs.org However, other reactive oxygen species, such as the superoxide (B77818) radical (O₂⁻•) and hydroxyl radical (•OH), can also contribute to the oxidative degradation of the dye. nih.govacs.org The polymethine chain is susceptible to attack by these radicals, leading to bleaching of the dye. nih.gov The rate of these interactions is often diffusion-controlled.
Formation and Reaction of Dye Radicals: Cyanine dyes can be electrochemically or photochemically oxidized to form radical dications (Dye²⁺•). bsu.byresearchgate.net These dye radicals are themselves reactive species. For example, the radical dication of an indotricarbocyanine dye, generated via electrolysis, is capable of oxidizing bromide ions (Br⁻) to form highly reactive bromine radicals (Br•). bsu.byresearchgate.net This demonstrates that the dye radical can act as a powerful one-electron oxidant.
Dye radicals can also be formed through photoreduction. In the presence of a reducing agent like a thiol, the dye's excited triplet state can be reduced to a semireduced dye radical (Dye•). rsc.org This radical can then react with oxygen to regenerate the ground-state dye, a process that is relevant in super-resolution microscopy applications. rsc.org
Furthermore, cyanine dyes have been used as radical scavengers to study the kinetics of radical formation in other reactions. For instance, a polymethine dye has been employed to scavenge peroxyl radicals (ROO•) to determine the antiradical activity of natural antioxidants like catecholamines and thiols. bas.bg
Hydrolytic Stability and Degradation Mechanisms
The hydrolytic stability of ionic compounds is a critical parameter influencing their application in aqueous environments, particularly under basic conditions. Research into the stability of imidazolium (B1220033) salts has revealed that the substitution pattern on the imidazolium ring plays a pivotal role in determining their resistance to degradation.
Research Findings on Hydrolytic Stability
Systematic studies on the structure-stability relationships of imidazolium cations have demonstrated that substitution at the C4 and C5 positions significantly enhances their stability in alkaline solutions. acs.org This increased stability is a marked improvement over imidazolium compounds lacking substituents at these positions. For instance, in a comparative study conducted in 1 M potassium hydroxide (B78521) (KOH) in a deuterated methanol (B129727) solvent (CD₃OH) at 80°C, a C2-methyl substituted imidazolium cation (2b) showed 36% of the compound remaining after 30 days. acs.org In contrast, its C4,5-dimethyl substituted analogue exhibited substantially greater stability under the same conditions, with minimal decomposition observed over the 30-day period. acs.org
The nature of the substituents at the C4 and C5 positions also influences the degree of stabilization. Imidazolium cations featuring methyl groups at the C4 and C5 positions are notably more stable than their counterparts with phenyl groups at the same positions. acs.org This trend was observed in a series of compounds where the C4,5-phenyl-substituted versions experienced moderate degradation, allowing for a clearer analysis of the impact of other substitutions, such as at the C2 position. acs.org
The stability of these compounds has been quantified under highly basic conditions to allow for direct comparison. Even at elevated concentrations of 5 M KOH at 80°C, a C4,5-dimethyl substituted imidazolium cation (7a) showed no significant decomposition over 30 days, highlighting its exceptional resistance to base-induced degradation. acs.org In contrast, the C4,5-diphenyl substituted analogue (8b) demonstrated lower, though still considerable, stability under these aggressive conditions. acs.org
Interactive Data Table: Stability of C4,5-Substituted Imidazolium Cations
The table below summarizes the stability of various imidazolium cations in a 1 M KOH/CD₃OH solution at 80°C, showcasing the percentage of the cation remaining after 30 days. acs.org
| Compound Reference | Substituents | % Cation Remaining (after 30 days) |
| 1 | Benzyltrimethylammonium (BTMA) | 11% |
| 2a | 1,3-Dibenzylimidazolium | <2% (after 5 days) |
| 2b | 1,3-Dibenzyl-2-methylimidazolium | 36% |
| 3a | 1,3-Dibenzyl-4,5-dimethylimidazolium | >95% |
Proposed Degradation Mechanisms
The primary mechanism for the hydrolytic degradation of imidazolium cations under basic conditions involves a nucleophilic attack by a hydroxide ion. acs.org Research indicates that this attack preferentially occurs at the C2 position of the imidazolium ring, which is the most electrophilic carbon atom. acs.org
The proposed degradation pathway is as follows:
Nucleophilic Attack: A hydroxide ion attacks the C2 carbon of the imidazolium ring.
Intermediate Formation: This leads to the formation of an unstable intermediate carbinol species.
Ring Opening: The intermediate carbinol undergoes a ring-opening reaction, resulting in the formation of an amine-amide compound.
Further Degradation: This open-chain species can then undergo further degradation through chain scission, ultimately yielding a diamine and a carboxylic acid as the final products. acs.org
Advanced Research Applications Non Clinical Focus
Biological and Biochemical Research Probes (excluding in vivo human trials)
Dis-C4(5) iodide is extensively used as a research probe due to its ability to interact with and report on the status of cellular membranes. Its applications are confined to in vitro and non-clinical experimental models.
This compound is a lipophilic, cationic fluorescent dye employed for staining cellular membranes. biorxiv.org Its hydrophobic nature allows it to readily penetrate and embed within the lipid bilayer of cell membranes. biorxiv.org While it is a general membrane stain, it is frequently used as a tracer dye to evaluate the mitochondrial membrane potential. medchemexpress.com
The dye's fluorescence is environmentally sensitive. In aqueous solutions, it fluoresces, but upon binding to and accumulating within polarized membranes, its fluorescence becomes self-quenched. biorxiv.org This property is central to its function not just as a stain, but as a dynamic reporter of membrane state. Unlike nuclear stains such as DAPI or Hoechst which bind to DNA, or fixable viability dyes that covalently label proteins, this compound's interaction is based on electrochemical gradients and lipid environments. biotium.com
Table 1: Properties of this compound as a Fluorescent Probe
| Property | Description | Source(s) |
|---|---|---|
| Common Name | DiSC3(5) | biorxiv.orgmedchemexpress.comresearchgate.net |
| Chemical Name | 3,3'-dipropylthiadicarbocyanine iodide | researchgate.net |
| Probe Type | Cationic, lipophilic fluorescent dye | biorxiv.org |
| Mechanism | Accumulates in polarized membranes, leading to fluorescence self-quenching. | biorxiv.org |
| Primary Target | Cytoplasmic and mitochondrial membranes. | biorxiv.orgmedchemexpress.com |
| Excitation/Emission | ~622 nm / ~670 nm | medchemexpress.com |
The primary and most well-documented application of this compound is the measurement of transmembrane potential. researchgate.net The transmembrane potential is a critical bioenergetic parameter in cells, vital for processes like ATP synthesis and solute transport. researchgate.net this compound serves as a voltage-sensitive dye to monitor this parameter. researchgate.net
The mechanism of action is based on its potential-dependent accumulation. In cells with a high (negative inside) transmembrane potential, the cationic dye accumulates in the cytoplasm at high concentrations, causing its fluorescence to self-quench. biorxiv.org When the membrane depolarizes (the potential decreases), the dye is released from the cells back into the medium. biorxiv.org This release alleviates the self-quenching, resulting in a measurable increase in fluorescence intensity. biorxiv.org
This probe has been used effectively in a variety of in vitro models:
Bacterial Cells : It is a common tool for measuring membrane potential in bacteria. researchgate.net Research has provided detailed protocols for its use in Gram-negative bacteria like E. coli, where the outer membrane can complicate measurements. biorxiv.orgresearchgate.net
Eukaryotic Cells : The dye has been used to measure membrane potential and detect hyperpolarization in models such as Ehrlich ascites tumor cells. medchemexpress.com
Liposomes : It can be used in artificial membrane systems like liposomes to study the effects of various molecules on membrane integrity. researchgate.net
Table 2: Research Findings on this compound in Membrane Potential Sensing
| Finding | Cell Model | Description of Finding | Source(s) |
|---|---|---|---|
| Depolarization Detection | Gram-negative bacteria | Release of the dye from the cell upon membrane depolarization results in fluorescence de-quenching, which can be monitored. | biorxiv.orgresearchgate.net |
| Hyperpolarization Detection | Ehrlich ascites tumor cells | In the presence of Na+/K+-ATPase inhibitor ouabain, the dye can be used to detect membrane hyperpolarization. | medchemexpress.com |
| Mitochondrial Respiration Inhibition | Isolated mitochondria | this compound can inhibit the mitochondrial respiratory system associated with NAD with an IC50 of 8 μM. | medchemexpress.com |
Flow cytometry is a powerful technique for rapidly analyzing large populations of cells. biocompare.comsouthcarolinablues.com The fluorescence changes of this compound associated with membrane potential can be quantified on a cell-by-cell basis using flow cytometry. researchgate.net This allows researchers to assess the distribution of membrane potential within a cell population and to identify subpopulations with different polarization states.
When cells stained with this compound are analyzed, depolarized cells will exhibit higher fluorescence intensity than polarized cells. This approach is used to:
Assess Cellular Health : A loss of membrane potential is an indicator of cellular stress or death. biocompare.com
Study Drug Effects : The impact of membrane-targeting antimicrobials or other compounds on cell viability can be rapidly screened by monitoring changes in fluorescence via flow cytometry. researchgate.net
Analyze Apoptosis : While other dyes like Annexin V are more specific for apoptosis, significant membrane potential changes are part of the apoptotic process and can be detected. mdpi.com
The use of this compound in flow cytometry provides a high-throughput method for the functional analysis of cells, complementing other flow cytometry assays that measure DNA content with dyes like propidium (B1200493) iodide or DAPI. biocompare.comthermofisher.commiltenyibiotec.com
Materials Science and Optoelectronic Device Research
While the primary applications of this compound are in biology, the properties of organic dyes are of significant interest in materials science.
Organic semiconductors are foundational to technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netzhaw.chresearchgate.net These devices rely on thin films of organic materials that can transport charge and emit light (in OLEDs) or absorb light and generate charge (in OPVs). researchgate.netfluxim.com The performance of these devices is critically dependent on the electronic properties of the organic molecules used. nanoge.org
However, based on available research, there are no specific or prominent examples of this compound being used as a key component in the development of OLED or photovoltaic devices. The research in this area tends to focus on other classes of organic molecules, such as carbazole (B46965) derivatives, designed for high fluorescence efficiency and charge transport properties suitable for solid-state devices. researchgate.net
This compound is, by its very function, an analytical tool. Its use as a membrane potential sensor is a prime example of a fluorescent chemosensor, where the analyte is a change in electric potential rather than a specific chemical species. researchgate.netmdpi.com The principles behind its operation—reversible binding and environmentally sensitive fluorescence—are central to the design of many novel sensors. acs.org
The development of new analytical tools often involves leveraging probes like this compound. For instance:
High-Throughput Screening : Assays using this compound can be adapted for high-throughput screening of compound libraries to find new drugs that target bacterial membrane integrity.
Chemosensor Development : While this compound itself is used to sense potential, the broader class of cyanine (B1664457) dyes and iodide-containing compounds are explored for detecting a range of analytes. For example, specific chemosensors have been designed for the selective detection of iodide ions in solution. researchgate.netnih.gov Other research has focused on creating functionalized materials, such as modified silica (B1680970) gels, for anion exchange and sensing. plos.org
Therefore, this compound contributes to the development of novel analytical tools primarily by being a well-characterized and effective sensor for a fundamental biological parameter. researchgate.net
Table of Mentioned Compounds
Supra-molecular Assembly and Nanomaterials Research
The compound this compound belongs to the thiacarbocyanine class of dyes, which are noted for their capacity to self-assemble into intricate supramolecular structures. This behavior is foundational to their application in advanced nanomaterials research. The attractive molecular forces between dye molecules, primarily π-π stacking interactions among the aromatic chromophores, drive the spontaneous organization of these molecules in solution. csic.es This self-assembly process leads to the formation of ordered dye aggregates, which exhibit unique optical and electronic properties distinct from their monomeric, non-aggregated counterparts. csic.esnih.gov These properties are being leveraged to create novel functional materials for a range of applications, from optoelectronics to sensing. csic.esacs.org
Self-Assembly of Dye Aggregates
The self-assembly of thiacarbocyanine dyes like this compound is a well-documented phenomenon characterized by the formation of distinct aggregate structures, primarily H- and J-aggregates. csic.es The type of aggregate formed depends on the specific arrangement of the dye molecules. H-aggregates result from a parallel, "card-pack" stacking, which causes a blue-shift (hypsochromic shift) in the absorption spectrum and typically quenched fluorescence. nih.gov In contrast, J-aggregates are formed from a "head-to-tail" slipped arrangement, leading to a sharp, intense, and red-shifted (bathochromic) absorption band, often accompanied by enhanced fluorescence. csic.esnih.gov
The conditions of the solution, such as dye concentration, solvent polarity, temperature, and the presence of salts or other molecules, heavily influence the aggregation process. mdpi.comchinesechemsoc.org The molecular structure of the dye itself, particularly the length of the N-alkyl substituents, plays a critical role. Research on a series of 3,3'-dialkylthiacarbocyanine dyes has shown that the length of the alkyl chains (from C2 to C5) directly impacts aggregation behavior and solubility. csic.esresearchgate.netresearchgate.net While dyes with shorter alkyl chains (ethyl to butyl) readily form chromonic liquid crystalline phases at high concentrations, longer chains such as pentyl can lead to decreased solubility, which may inhibit the formation of certain ordered phases. researchgate.netresearchgate.net This suggests that the butyl (C4) chains of this compound are well-suited for promoting stable aggregate formation in aqueous environments. The dissociation energy between molecules in dimers has been observed to increase with alkyl chain length, indicating that hydrophobic interactions, in addition to π-π stacking, contribute to the stability of the aggregates. researchgate.net
| Alkyl Chain (TCC-Cn) | Observed Self-Assembly Behavior | Key Findings | Reference |
|---|---|---|---|
| Ethyl (C2) | Forms nematic and hexagonal chromonic liquid crystals (CLC). | Demonstrates classic chromonic liquid crystal phase behavior at high concentrations. | researchgate.netresearchgate.net |
| Propyl (C3) | Forms nematic and hexagonal CLC; can template helicoidal silica fibers. | Aggregation can lead to chiral superstructures (J-aggregates) under certain conditions. | ub.edu |
| Butyl (C4) | Forms nematic CLC phases. | Represents the upper limit for this specific series to form hexagonal CLC phases. Dimerization energy is similar to the C5 analogue. | researchgate.net |
| Pentyl (C5) | No liquid crystal phases observed. | Insufficient solubility in water prevents the formation of liquid crystalline phases, leading to precipitation. | researchgate.netresearchgate.net |
Integration into Nanostructures for Enhanced Functionality
The unique optical properties and well-defined structures of this compound aggregates make them excellent building blocks for functional nanomaterials. A primary application involves using these aggregates as templates for the synthesis of one-dimensional nanostructures. csic.esub.edu Studies have demonstrated that the cylindrical, self-assembled aggregates of thiacarbocyanine dyes can direct the sol-gel synthesis of silica, resulting in the formation of silica nanofibers. csic.esresearchgate.net This cooperative self-assembly process, where anionic silica oligomers bind to the cationic surface of the dye aggregates, yields hybrid fibers. csic.es Upon removal of the organic dye template, the resulting silica nanofibers can retain a high degree of structural integrity and exhibit properties such as strong, photostable fluorescence, making them suitable for applications in sensing and photonics. csic.esresearchgate.net
In addition to templating, thiacarbocyanine dyes are integrated into various nanocarriers to enhance their functionality, particularly for imaging applications. Encapsulation within polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), protects the dye from the surrounding environment and mitigates the aggregation-caused fluorescence quenching that often occurs at high concentrations. nih.govrsc.org The use of bulky, hydrophobic counterions with the cationic dye can further insulate the chromophores, leading to highly fluorescent and stable nanoparticles. nih.govresearchgate.net Similarly, incorporating these dyes into the ordered environment of liposome (B1194612) bilayers restricts the non-radiative decay pathway of photoisomerization, leading to significantly higher fluorescence quantum yields compared to the dye in a homogeneous solution. nih.gov The interaction with plasmonic nanostructures, such as silver nanoparticles, has also been shown to enhance the absorption and photo-induced aggregation of cyanine dyes, opening avenues for advanced photonic devices. spiedigitallibrary.org
| Nanostructure | Integration Method | Enhanced Functionality | Key Findings | Reference |
|---|---|---|---|---|
| Silica Nanofibers | Template-directed synthesis (sol-gel) | Creation of fluorescent, photostable inorganic nanofibers. | Cylindrical dye aggregates act as scaffolds for silica condensation, producing fibers with defined morphology. | csic.esresearchgate.netresearchgate.net |
| Polymeric Nanoparticles (e.g., PLGA) | Encapsulation (nanoprecipitation) | Improved fluorescence brightness and stability for bioimaging. | Bulky counterions minimize dye self-quenching at high loading concentrations, yielding small, bright nanoparticles. | nih.govrsc.orgresearchgate.net |
| Liposomes | Incorporation into lipid bilayer | Increased fluorescence quantum yield. | The restrictive environment of the bilayer inhibits non-radiative decay via photoisomerization. | nih.gov |
| Plasmonic Nanoparticles (e.g., Silver) | Adsorption on nanoparticle surface | Enhanced absorption and photo-induced aggregation. | The near-field enhancement from plasmon resonance intensifies the optical properties of the dye aggregates. | spiedigitallibrary.org |
| Cellulose Acetate Films | Doping during spin coating | Controlled J-aggregate formation in a polymer matrix. | The presence of J-aggregates modifies the polymer chain arrangement, inducing extensive intermolecular hydrogen bonding. | researchgate.net |
Future Research Directions and Unresolved Challenges
Development of Novel Synthetic Routes for Complex Architectures
The synthesis of carbocyanine dyes, while established, presents ongoing challenges, particularly for creating more complex and functionally diverse structures. Future research will necessitate the development of more efficient and modular synthetic strategies. researchgate.netacs.org A significant hurdle is the often low yield and difficult purification of asymmetrical cyanine (B1664457) dyes. acs.org Researchers are exploring novel one-pot synthesis methods and microwave-assisted solid-phase synthesis to improve yields and facilitate the creation of unsymmetrical dyes with tailored properties. rsc.org The classical approach involving the condensation of heterocyclic quaternary salts with a polymethine bridge source can be inefficient, especially when scaling up. acs.orgrsc.org Future synthetic routes will need to address the introduction of diverse functional groups at specific positions on the heterocyclic nuclei or the polymethine chain to fine-tune the photophysical and chemical properties of the dyes. researchgate.net
Table 1: Comparison of Classical and Modern Synthetic Approaches for Cyanine Dyes
| Feature | Classical Synthesis | Modern Synthetic Approaches |
| Reaction Conditions | Often harsh, requiring high temperatures | Milder conditions, including room temperature and microwave assistance rsc.orgresearchgate.net |
| Yields | Can be low, especially for complex structures | Generally higher and more reproducible rsc.org |
| Purification | Often requires extensive chromatography acs.org | Simplified workup procedures are being developed researchgate.net |
| Modularity | Limited flexibility for introducing functional groups late in the synthesis | Modular approaches allow for late-stage functionalization researchgate.netacs.org |
| Scalability | Can be challenging to scale up acs.org | More amenable to larger-scale synthesis researchgate.net |
Advanced Computational Prediction of Photophysical Characteristics
The accurate prediction of the photophysical properties of cyanine dyes through computational methods remains a significant challenge. While Time-Dependent Density Functional Theory (TD-DFT) is a common tool, it often fails to accurately predict the excitation energies of polymethine dyes. researchgate.net This discrepancy is a major hurdle in the rational design of new dyes with specific absorption and emission maxima. Future research will focus on developing and refining computational models that can more accurately account for the electronic structure of these delocalized systems. researchgate.net Methods that go beyond the linear response approximation, such as those incorporating frozen density corrections, have shown promise in improving the accuracy of predictions. researchgate.net The goal is to create computational tools that can reliably predict not only absorption and emission wavelengths but also quantum yields and excited-state lifetimes, thereby guiding synthetic efforts more effectively.
Exploration of New Spectroscopic Methodologies for Complex Systems
The study of the behavior of cyanine dyes in complex environments, such as in biological systems or advanced materials, requires the development and application of new spectroscopic techniques. Techniques like steady-state and time-resolved excited-state absorption and fluorescence are crucial for understanding the photophysical performance of these dyes. digitellinc.com Future research will likely involve the use of advanced time-resolved spectroscopy to probe the dynamics of dye aggregation and interaction with their local environment. acs.org For instance, understanding the formation of H- and J-aggregates, which significantly alters the optical properties of the dyes, is critical for many applications. researchgate.net Developing spectroscopic methods to characterize these aggregates in situ and in real-time will be a key area of investigation.
Expansion into Novel Materials Science Applications
While cyanine dyes are well-established as fluorescent labels, their potential in materials science is still being explored. Future research will likely focus on incorporating cyanine dyes into novel materials for applications in areas such as organic electronics, photovoltaics, and sensing. acs.org The unique optical and electronic properties of cyanine dyes make them attractive candidates for use in dye-sensitized solar cells and as components of optical sensors. acs.orgrsc.org A significant challenge is to design and synthesize dyes with the necessary stability and functionality for these applications. For example, developing cyanine dyes that can be integrated into solid-state devices without aggregation-caused quenching of their fluorescence is a key objective.
Strategies for Enhancing Photostability and Quantum Yields
A major limitation of many cyanine dyes is their susceptibility to photobleaching, which limits their utility in applications requiring prolonged or intense light exposure. scilit.comnih.gov Enhancing the photostability of these dyes is a critical area of future research. Strategies such as polyfluorination of the cyanine structure have been shown to increase resistance to photobleaching and improve fluorescence quantum yield. scilit.comresearchgate.net Another approach involves the covalent attachment of triplet-state quenchers to the dye molecule to prevent the formation of reactive oxygen species that lead to degradation. nih.gov Furthermore, supramolecular encapsulation of cyanine dyes within host molecules like cyclodextrins has been demonstrated to improve both brightness and photostability. arxiv.org Future work will focus on developing more robust and generalizable strategies to enhance these key photophysical parameters.
Table 2: Strategies for Improving Photostability and Quantum Yield of Cyanine Dyes
| Strategy | Mechanism | Key Advantages |
| Polyfluorination | Reduces aggregation and reactivity with singlet oxygen scilit.comresearchgate.net | Enhanced fluorescence quantum yield and resistance to photobleaching scilit.com |
| Covalent linkage of triplet-state quenchers | Minimizes transitions to reactive triplet states nih.gov | Dramatically enhanced photostability without altering spectral characteristics nih.gov |
| Supramolecular Encapsulation | Restricts mobility and alters the local environment of the dye arxiv.org | Significant increase in brightness and photostability arxiv.org |
Addressing the Discrepancies Between Theoretical Predictions and Experimental Observations
A persistent challenge in the field of cyanine dyes is the often-significant gap between theoretical predictions of their properties and experimental observations. researchgate.net This is particularly true for their photophysical characteristics in different solvent environments and when interacting with other molecules. digitellinc.com Future research must focus on developing more sophisticated theoretical models that can account for the complex interplay of factors that influence dye behavior, including solvent effects, aggregation, and vibronic coupling. researchgate.netdigitellinc.com A closer integration of computational and experimental studies will be essential to bridge this gap. This will involve an iterative process of designing and synthesizing new dyes based on theoretical predictions, followed by detailed experimental characterization to refine the computational models.
Conclusion
Summary of Key Research Insights on 3,3'-Dibutyl-2,2'-dithiacarbocyanine Iodide
3,3'-Dibutyl-2,2'-dithiacarbocyanine iodide, also known as Dis-C4(5) iodide, is a member of the carbocyanine dye family, noted for its fluorescent properties and applications in various scientific fields. ontosight.ai Research has primarily focused on its use as a fluorescent probe, particularly for monitoring membrane potential in biological systems. caymanchem.commedchemexpress.com This cationic dye exhibits the ability to accumulate on hyperpolarized membranes, leading to changes in its fluorescence that can be correlated with membrane potential shifts. caymanchem.comthermofisher.com
Key characteristics of this compound that have been elucidated through research include its spectral properties. For instance, a closely related compound, 3,3'-dipropylthiadicarbocyanine iodide (diSC3(5)), displays excitation and emission maxima at 622 nm and 670 nm, respectively. caymanchem.com Upon entering a cell and subsequent membrane hyperpolarization, the emission maximum of diSC3(5) shifts to 688 nm with a decrease in fluorescence intensity. caymanchem.com Conversely, membrane depolarization causes the dye to exit the cell, resulting in an increase in fluorescence intensity. caymanchem.com These properties are fundamental to its application as a potentiometric probe.
Studies have also explored the effects of Dis-C4(5) on cellular functions. For example, at a concentration of 3 µM, it has been shown to induce membrane hyperpolarization, alter intracellular sodium and potassium levels, and increase potassium membrane permeability in Ehrlich ascites tumor cells. caymanchem.com Furthermore, it can impact cellular metabolism by reducing ATP levels in the absence of glucose and affecting oxygen consumption in its presence. caymanchem.com
The synthesis of carbocyanine dyes, including unsymmetrical variations, has been a significant area of research to modify their absorption and fluorescence spectra for specific applications. These modifications can alter the dye's polarity, solubility, and suitability for conjugation with other molecules. researchgate.net
Broader Implications for Organic Dye Chemistry and Applications
The study of 3,3'-Dibutyl-2,2'-dithiacarbocyanine iodide and other carbocyanine dyes has significant implications for the broader field of organic dye chemistry. Carbocyanines are a versatile class of organic molecules with high molar extinction coefficients and absorption maxima spanning the visible and near-infrared (NIR) regions. researchgate.net This makes them highly valuable for a multitude of applications, from medical imaging to materials science. researchgate.netnih.gov
The ability to tune the photophysical properties of these dyes through synthetic modifications is a key area of advancement. nih.gov Altering the heterocyclic nuclei or the length of the polymethine chain allows for precise control over absorption and emission wavelengths. nih.gov This tunability is crucial for developing probes for specific biological targets or for use in technologies like dye-sensitized solar cells. researchgate.net The development of monofunctional carbocyanine dyes with various reactive groups has further expanded their utility in bioconjugation and bioimaging. acs.org
The phenomenon of aggregation is another important aspect of carbocyanine dye chemistry. The formation of J-aggregates, for example, can lead to sharp, red-shifted absorption bands, a property that can be harnessed for specific applications. Understanding and controlling aggregation is therefore a critical research area.
Furthermore, the investigation of carbocyanine dyes contributes to the fundamental understanding of structure-property relationships in organic chromophores. Research into aspects like meso-substitution on the polymethine chain provides insights into how structural changes affect photophysical properties and photostability. nih.gov
The applications of these dyes are continually expanding. In medicine, they are used for fluorescent staining of biomolecules, fluorescence-guided surgery, and as probes for biochemical pathways. nih.gov Their use in super-resolution microscopy and as reversible single-molecule optical switches for data storage highlights their potential in advanced materials and photonics. acs.org
Outlook for Continued Scholarly Contributions
The field of carbocyanine dye research, including the study of compounds like 3,3'-Dibutyl-2,2'-dithiacarbocyanine iodide, is poised for continued growth and significant scholarly contributions. Future research will likely focus on several key areas.
One promising direction is the design and synthesis of novel carbocyanine dyes with enhanced properties. This includes developing dyes with greater photostability, higher quantum yields, and improved water solubility for biological applications. acs.org The exploration of new synthetic methodologies to create more complex and functionalized dyes will be crucial. researchgate.netacs.org There is a particular interest in developing unsymmetrical carbocyanine dyes to fine-tune their properties for specific applications. researchgate.net
Another major area of future research will be the expansion of their applications in biomedicine. This includes the development of more sophisticated fluorescent probes for in vivo imaging, enabling deeper tissue penetration and reduced autofluorescence by shifting further into the near-infrared spectrum. nih.gov The creation of "theranostic" dyes, which combine diagnostic imaging with therapeutic action, is also a significant goal.
In the realm of materials science, the unique optical and electronic properties of carbocyanine dyes will continue to be exploited. Research into their use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices, is expected to intensify. Their self-assembly properties and the formation of aggregates with distinct optical characteristics will be further investigated for applications in nanoscience and photonics.
Q & A
Basic: How can researchers ensure reproducibility in the synthesis of Dis-C4(5) iodide?
Methodological Answer:
To achieve reproducibility, document synthesis protocols with granular details:
- Specify stoichiometric ratios, solvent purity, reaction temperature (±0.5°C precision), and inert atmosphere conditions (e.g., nitrogen/argon flow rates) .
- Include characterization data (e.g., NMR, FTIR, elemental analysis) for intermediate and final compounds. For novel compounds, provide crystallographic data or mass spectrometry to confirm structure .
- Publish raw spectral data in supplementary materials to allow independent verification .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Methodological Answer:
- Purity: Use HPLC with a UV-Vis detector (λ = relevant absorption maxima) and compare retention times against known standards. Quantify impurities via peak integration .
- Stability: Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Monitor decomposition via TGA/DSC for thermal stability and UV-Vis for photolytic degradation .
- For iodine content validation, employ iodometric titration with sodium thiosulfate, ensuring calibration against certified reference materials .
Advanced: How can contradictory data on this compound’s electronic properties be resolved?
Methodological Answer:
- Source Analysis: Compare experimental setups (e.g., DFT calculations vs. experimental bandgap measurements). Differences may arise from solvent effects in UV-Vis (e.g., solvatochromism) or approximations in computational models (e.g., exchange-correlation functionals) .
- Error Propagation: Quantify uncertainties in instrumentation (e.g., ±0.05 eV for UPS measurements) and statistical significance (e.g., p < 0.05 in comparative studies) .
- Replicate Studies: Cross-validate using multiple techniques (e.g., cyclic voltammetry for HOMO/LUMO vs. DFT) and share raw datasets for meta-analysis .
Advanced: What strategies optimize experimental design for studying this compound’s catalytic mechanisms?
Methodological Answer:
- Variable Isolation: Use a fractional factorial design to test interdependent variables (e.g., catalyst loading, solvent polarity, temperature). Prioritize factors via Pareto analysis .
- In Situ Monitoring: Employ techniques like Raman spectroscopy or stopped-flow kinetics to capture transient intermediates .
- Control Experiments: Include blank reactions (no catalyst) and competitor substrates to rule out non-catalytic pathways. Validate turnover numbers (TON) via ICP-MS for metal leaching .
Basic: What are the best practices for literature reviews on this compound’s applications?
Methodological Answer:
- Keyword Strategy: Use Boolean operators (e.g., "this compound" AND "photocatalysis" OR "electrochemical") in databases like SciFinder and Web of Science. Filter by publication date (last 10 years) and impact factor (>3.0) .
- Critical Appraisal: Assess studies for methodological rigor (e.g., control groups, sample size) and conflicts of interest (e.g., industry-funded vs. academic research) .
- Gap Identification: Map trends using tools like VOSviewer to highlight understudied areas (e.g., environmental toxicity or supramolecular interactions) .
Advanced: How can computational modeling complement experimental studies of this compound?
Methodological Answer:
- Model Selection: Use DFT with dispersion-corrected functionals (e.g., B3LYP-D3) for ground-state geometries. For excited states, apply TD-DFT or CASSCF methods .
- Validation: Benchmark computational results against experimental X-ray crystallography or EXAFS data to refine basis sets and solvation models .
- Workflow Automation: Implement scripting (Python/R) for high-throughput screening of ligand modifications or reaction pathways .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard Mitigation: Use gloveboxes for air-sensitive steps and fume hoods for volatile solvents (e.g., DMF, THF). Monitor iodine vapor exposure with OSHA-compliant sensors .
- Waste Management: Neutralize iodide residues with aqueous NaHCO₃ before disposal. Document waste streams per REACH regulations .
Advanced: How can researchers address discrepancies in reported quantum yields for this compound-based systems?
Methodological Answer:
- Calibration Standards: Use actinometers (e.g., ferrioxalate) to calibrate light sources and ensure consistent irradiance across labs .
- Artifact Detection: Test for inner-filter effects by diluting samples and validate linearity in emission intensity vs. concentration plots .
- Collaborative Trials: Organize interlaboratory studies through platforms like IUPAC to harmonize measurement protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
